molecular formula C₁₂H₁₄O₂ B1140255 6-Phenyl-5-hexenoic acid CAS No. 16424-56-9

6-Phenyl-5-hexenoic acid

Cat. No.: B1140255
CAS No.: 16424-56-9
M. Wt: 190.24
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

6-Phenyl-5-hexenoic acid is an organic compound with the molecular formula C12H14O2. It is characterized by a phenyl group attached to a hexenoic acid chain. This compound is primarily used in research settings and has various applications in chemistry and biology.

Scientific Research Applications

6-Phenyl-5-hexenoic acid has several applications in scientific research:

    Chemistry: Used as a model compound to study reaction mechanisms and the effects of substituents on reactivity.

    Biology: Employed in studies investigating the interaction of organic acids with biological molecules.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in organic synthesis.

Safety and Hazards

While specific safety and hazard information for 6-Phenyl-5-hexenoic acid was not found in the search results, it’s important to handle all chemicals with appropriate safety measures. This typically includes using personal protective equipment, avoiding inhalation or contact with skin and eyes, and ensuring adequate ventilation .

Preparation Methods

Synthetic Routes and Reaction Conditions

6-Phenyl-5-hexenoic acid can be synthesized through several methods. One common approach involves the reaction of phenylmagnesium bromide with 5-hexenoic acid chloride under anhydrous conditions. The reaction typically requires a solvent such as diethyl ether and is conducted at low temperatures to prevent side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the compound can be produced on a larger scale using similar synthetic routes as those used in laboratory settings. The key is to optimize reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

6-Phenyl-5-hexenoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the double bond in the hexenoic acid chain to a single bond, forming 6-phenylhexanoic acid.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for reduction reactions.

    Substitution: Electrophilic aromatic substitution reactions typically use reagents such as bromine or nitric acid.

Major Products Formed

    Oxidation: Formation of this compound ketone or carboxylic acid derivatives.

    Reduction: Formation of 6-phenylhexanoic acid.

    Substitution: Formation of various substituted phenyl derivatives.

Mechanism of Action

The mechanism of action of 6-Phenyl-5-hexenoic acid involves its interaction with various molecular targets. The phenyl group can participate in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    6-Phenylhexanoic acid: Similar structure but lacks the double bond in the hexenoic acid chain.

    5-Phenylvaleric acid: Shorter carbon chain and lacks the double bond.

    4-Phenylbutyric acid: Even shorter carbon chain and lacks the double bond.

Uniqueness

6-Phenyl-5-hexenoic acid is unique due to the presence of both a phenyl group and a double bond in the hexenoic acid chain. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

(E)-6-phenylhex-5-enoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14O2/c13-12(14)10-6-2-5-9-11-7-3-1-4-8-11/h1,3-5,7-9H,2,6,10H2,(H,13,14)/b9-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPGLPAFSJGVMEH-WEVVVXLNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/CCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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